3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCYTQAQZKWCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380905-15-7 | |
| Record name | 3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Common reagents used in this synthesis include trifluoroacetic acid, sulfuric acid, or sodium hydroxide, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, dihydropyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Position 1 and 3 Substitutions
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group enhances solubility, while CF₃ improves metabolic stability. Chloro substituents (e.g., SC-560) increase lipophilicity and target affinity .
- Biological Activity : Trimethoxyaryl derivatives (e.g., compound 4d in ) show enhanced anticancer activity due to improved cellular uptake and ROS generation.
Halogen-Substituted Analogs
Physicochemical Properties
Structural Insights :
- Crystallographic data for 1-(4-MeOPh)-3-CF₃-5-(trimethoxyphenyl)-1H-pyrazole reveals intermolecular C–H···O and π–π stacking, critical for solid-state stability .
Biological Activity
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted with a methoxyphenyl group at position 3 and a trifluoromethyl group at position 5. Its molecular formula is with a molecular weight of 242.2 g/mol.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to the standard drug dexamethasone .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, some derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The IC50 values for these compounds range from 0.07 µM to over 40 µM depending on the specific derivative and cell line . The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.08 |
| Compound B | A549 | 26 |
| Compound C | Hep-2 | 3.25 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Some studies report that compounds similar to this compound exhibit significant antibacterial and antifungal activities against various strains, including E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .
The biological mechanisms underlying the activity of pyrazole derivatives involve multiple pathways:
- Inhibition of Cyclooxygenase (COX) : Pyrazoles have been shown to inhibit COX enzymes, which play a critical role in inflammation.
- Targeting Kinases : Certain derivatives act as inhibitors of kinases involved in cancer progression, such as Aurora-A kinase.
- Induction of Apoptosis : Some compounds induce apoptosis in cancer cells through various signaling pathways.
Study on Anti-inflammatory Effects
In a recent study, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory activities using an HRBC membrane stabilization method. One notable compound exhibited comparable effects to standard anti-inflammatory drugs such as diclofenac sodium .
Study on Anticancer Properties
A comprehensive study assessed the anticancer activity of various pyrazole derivatives against different cell lines. The most potent compound showed an IC50 value of 0.067 µM against Aurora-A kinase, indicating its potential for further development as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole?
The compound is synthesized via cyclocondensation or click chemistry. A validated method involves reacting trifluoromethylenaminones with hydrazines under acidic conditions to form the pyrazole core . For regioselective trifluoromethylation, copper-catalyzed reactions (e.g., using CuSO₄ and sodium ascorbate in THF/H₂O) are employed to achieve >60% yields . Critical steps include:
- Temperature control : Reactions are typically conducted at 50–80°C.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product .
Q. How is the structural conformation of this compound characterized?
X-ray crystallography and NMR spectroscopy are primary methods. Key structural features include:
Q. What are the typical reactivity patterns of this pyrazole derivative?
The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 4-position, while the 4-methoxyphenyl group directs nucleophilic attacks. Reactivity can be modulated by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SNAr reactions.
- Catalysts : Pd/C or Cu(I) catalysts enable cross-coupling for functionalization .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in further functionalization?
The -CF₃ group deactivates the pyrazole ring, directing substitutions to the 4-position. For example:
- Fluorination : Selectfluor fails with electron-deficient pyrazoles, requiring alternative electrophiles .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids proceed at the 4-position with Pd(PPh₃)₄ .
Contradictions arise in solvent-dependent outcomes: THF favors mono-substitution, while DMSO promotes di-substitution .
Q. What computational methods are used to predict biological activity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic properties:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV (indicates stability) |
| Electrostatic potential | Negative charge at N1 |
| These predict interactions with biological targets (e.g., enzyme active sites) . |
Q. How does structural modification impact biological activity?
Comparative studies with analogs show:
- Anticancer activity : The 4-methoxyphenyl group enhances binding to tubulin (IC₅₀ = 2.1 μM vs. HeLa cells) .
- Antimicrobial activity : Fluorination at the phenyl ring increases lipophilicity (logP = 3.8), improving membrane penetration .
Mechanistic assays (e.g., SPR, ELISA) validate target engagement .
Q. How can contradictory data in synthesis yields be resolved?
Yields vary due to:
Q. What solvent systems optimize reaction scalability?
- THF/H₂O (1:1) : Ideal for Cu-catalyzed reactions (yield: 61%) .
- Ethanol/acetic acid : Enhances cyclization in hydrazine-based syntheses (yield: 45%) .
Microwave-assisted synthesis reduces reaction time from 16h to 2h .
Q. How do fluorinated substituents affect pharmacokinetics?
- Lipophilicity : The -CF₃ group increases logP by 1.2 units, enhancing blood-brain barrier penetration .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ = 8.3h in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
